(S)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one (S)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one
Brand Name: Vulcanchem
CAS No.: 603142-91-2
VCID: VC2363159
InChI: InChI=1S/C7H12FNO2/c1-7(2,8)3-5-4-11-6(10)9-5/h5H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1
SMILES: CC(C)(CC1COC(=O)N1)F
Molecular Formula: C7H12FNO2
Molecular Weight: 161.17 g/mol

(S)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one

CAS No.: 603142-91-2

Cat. No.: VC2363159

Molecular Formula: C7H12FNO2

Molecular Weight: 161.17 g/mol

* For research use only. Not for human or veterinary use.

(S)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one - 603142-91-2

Specification

CAS No. 603142-91-2
Molecular Formula C7H12FNO2
Molecular Weight 161.17 g/mol
IUPAC Name (4S)-4-(2-fluoro-2-methylpropyl)-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C7H12FNO2/c1-7(2,8)3-5-4-11-6(10)9-5/h5H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1
Standard InChI Key MHSZLVOTZJKVKZ-YFKPBYRVSA-N
Isomeric SMILES CC(C)(C[C@H]1COC(=O)N1)F
SMILES CC(C)(CC1COC(=O)N1)F
Canonical SMILES CC(C)(CC1COC(=O)N1)F

Introduction

Physical and Chemical Properties

(S)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one is a well-defined chemical entity with specific physical and chemical characteristics. The compound is identified by CAS number 603142-91-2 and has a defined molecular structure with precise properties.

Basic Molecular Information

PropertyValue
CAS Number603142-91-2
Molecular FormulaC7H12FNO2
Molecular Weight161.17 g/mol
Stereochemistry(S) configuration at C-4 position
Physical StateSolid (inferred based on similar compounds)

Structural Features

The oxazolidinone core consists of a five-membered heterocyclic ring containing both oxygen and nitrogen atoms, with a carbonyl group at the 2-position. This structural arrangement provides several key properties:

  • The carbonyl group serves as a hydrogen bond acceptor

  • The nitrogen can function as either a hydrogen bond donor or acceptor depending on substitution

  • The chiral center at C-4 provides a platform for stereoselective reactions

  • The 2-fluoro-2-methylpropyl side chain introduces lipophilicity and metabolic stability

Synthetic MethodKey ReagentsAdvantagesReference
Carbonylation of amino alcoholsPhosgene, diphosgene, carbonyldiimidazoleEfficient ring closure
Pd-catalyzed oxidative carbonylationPd catalyst, CO, amino alcoholsMetal-catalyzed, mild conditions
Carboxylation followed by Mitsunobu reactionCO2, Mitsunobu reagents, β-aminoalcoholsEnvironmentally friendly CO2 utilization
Epoxy ring openingIsocyanates, epoxidesAlternative approach to oxazolidinone core

For the synthesis of fluorinated derivatives like (S)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one, additional steps would be necessary to incorporate the fluorinated moiety with the correct stereochemistry.

Specific Synthesis Considerations

Based on approaches used for similar compounds, a potential synthetic route might involve:

  • Starting with an enantiomerically pure (S)-amino alcohol

  • Protection of functional groups if necessary

  • Introduction of the fluorinated substituent through appropriate fluorination methods

  • Cyclization to form the oxazolidinone ring

  • Deprotection if needed

A related synthetic approach described in the literature involves silyl protection of (S)-4-(hydroxymethyl)oxazolidin-2-one, which produced compound 24 in 86% yield, followed by subsequent reactions to introduce the desired substituents . This methodology could potentially be adapted for the synthesis of (S)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one.

Applications in Organic Chemistry

(S)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one and related oxazolidinones have significant applications in synthetic organic chemistry, particularly in asymmetric synthesis.

Role as Chiral Auxiliaries

Oxazolidinones are widely recognized for their utility as chiral auxiliaries in asymmetric synthesis. The defined stereochemistry at the C-4 position allows these compounds to direct the stereochemical outcome of various reactions, enabling the synthesis of enantiomerically pure compounds. This property is crucial in both academic research and industrial applications, particularly in the pharmaceutical industry where enantiomeric purity is often essential.

Building Blocks for Complex Molecules

The oxazolidinone scaffold serves as an important building block for the construction of more complex molecules. The fluorinated side chain in (S)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one provides additional functionality that can be exploited in subsequent transformations. This makes the compound valuable in the synthesis of pharmaceutical intermediates and other fine chemicals.

Applications in Medicinal Chemistry

Fluorinated compounds often exhibit enhanced pharmacokinetic properties compared to their non-fluorinated counterparts. The fluorine atom can:

  • Increase metabolic stability by blocking sites of oxidative metabolism

  • Enhance binding selectivity to target proteins

  • Improve membrane permeability due to increased lipophilicity

  • Modulate pKa values of neighboring functional groups

These properties make (S)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one potentially valuable in medicinal chemistry applications, serving as a scaffold for drug development.

Comparison with Related Compounds

Several structurally related compounds provide context for understanding the properties and potential applications of (S)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one.

Comparison with Enantiomer and Other Fluorinated Oxazolidinones

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural DifferenceReference
(S)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one603142-91-2C7H12FNO2161.17 g/molTarget compound
(R)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-oneNot specifiedC7H12FNO2161.17 g/molR configuration at C-4
(S)-4-(difluoromethyl)oxazolidin-2-one2059155-02-9C4H5F2NO2137.08 g/molDifluoromethyl group instead of 2-fluoro-2-methylpropyl
Fluoromethyl and (S)-1-fluoroethyl oxazolidinonesVariousVariousVariousDifferent fluorinated substituents

The enantiomeric counterpart, (R)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one, shares identical physical properties but exhibits opposite chirality. This difference can significantly impact its behavior in asymmetric synthesis and potentially its biological activities. In chiral environments such as enzymatic binding sites, enantiomers often display dramatically different behaviors.

Structure-Property Relationships

Research on fluorinated oxazolidinones has revealed important relationships between structure and properties:

  • Fluoromethyl analogues often demonstrate improved metabolic stability compared to non-fluorinated derivatives

  • The position and number of fluorine atoms can significantly impact cellular potency and clearance rates

  • The (S)-1-fluoroethyl analogue of certain oxazolidinones demonstrated improved potency compared to its non-fluorinated counterpart

These findings suggest that the specific fluorination pattern in (S)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one may confer unique properties that could be advantageous for certain applications.

Current Research and Future Perspectives

Research on oxazolidinones continues to be active, with efforts focused on expanding their applications and understanding their structure-property relationships.

Recent Developments

Recent studies have explored:

  • The development of oxazolidinone derivatives with activity against gram-negative bacteria, addressing a significant unmet medical need

  • The application of oxazolidinones as anti-virulence agents targeting bacterial quorum-sensing systems

  • Fine-tuning the properties of oxazolidinones through strategic modification of substituents

These developments suggest potential new directions for research on (S)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one and related compounds.

Future Research Directions

Several promising avenues for future research on (S)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one include:

  • Detailed investigation of its activity against various bacterial strains, particularly those resistant to current antibiotics

  • Exploration of its potential as a chiral auxiliary in specific asymmetric transformations

  • Development of more efficient synthetic routes to enable larger-scale production

  • Structure-activity relationship studies to optimize its properties for specific applications

  • Investigation of its pharmacokinetic properties and potential as a drug candidate or lead compound

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